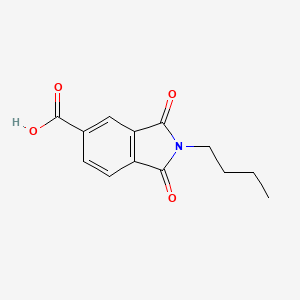

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heparanase Inhibition and Anti-Angiogenic Effects

A study by Courtney et al. (2004) describes derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as potent inhibitors of the enzyme heparanase. These compounds, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, exhibit significant heparanase inhibitory activity and selectivity, along with anti-angiogenic effects, suggesting their potential in therapeutic agent design (Courtney et al., 2004).

Role in Synthesis of Integrin Antagonists

Deng et al. (2003) conducted a study on the synthesis of integrin antagonists using 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives. These compounds, derived from the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate, offer insights into the development of new therapeutic agents targeting integrins (Deng, Shen, & Zhong, 2003).

Applications in Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines

Melo et al. (2004) explored the thermolysis of 2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acids, leading to the synthesis of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and thiazolo[3,2-c][1,3]benzoxazines. These findings provide a foundation for the development of new compounds with potential pharmaceutical applications (Melo et al., 2004).

Development of Triphenyltin(IV) Carboxylates

Liu et al. (2011) studied the synthesis and characterization of triphenyltin(IV) carboxylates using derivatives of 1,3-dioxo-1,3-dihydro-isoindole-5-carboxylic acid. These compounds, featuring supramolecular structures and thermal stability, highlight the potential for applications in materials science and coordination chemistry (Liu et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-butyl-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-3-6-14-11(15)9-5-4-8(13(17)18)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWIWDRTZPWZIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368650 |

Source

|

| Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

CAS RN |

96296-39-8 |

Source

|

| Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)